9,10-Secocholesta-5,7,10(19)-triene-1,3-diol is a steroid compound derived from cholesterol. It is characterized by its unique structural features, including a secosterol framework that is crucial in various biological processes. This compound is of interest in biochemistry and pharmacology due to its potential implications in steroid metabolism and related health conditions.
This compound can be synthesized from natural sources or through chemical methods. It is often studied in the context of cholesterol metabolism and its derivatives, which play significant roles in human health.
9,10-Secocholesta-5,7,10(19)-triene-1,3-diol belongs to the class of sterols and secosterols. Sterols are a subgroup of steroids that have a hydroxyl group at the 3-position of the A-ring, while secosterols are characterized by the cleavage of the steroid nucleus.
The synthesis of 9,10-Secocholesta-5,7,10(19)-triene-1,3-diol can be achieved through several methods:
The chemical synthesis typically involves:
The molecular formula for 9,10-Secocholesta-5,7,10(19)-triene-1,3-diol is . The structural representation includes:
The compound's molecular weight is approximately 416.65 g/mol. Its structural features contribute to its biological activity and interaction with cellular systems.
9,10-Secocholesta-5,7,10(19)-triene-1,3-diol participates in several chemical reactions:
Reactions involving this compound often require specific conditions such as:
The mechanism of action for 9,10-Secocholesta-5,7,10(19)-triene-1,3-diol primarily involves its interaction with cellular receptors involved in lipid metabolism.
Studies have shown that derivatives of this compound exhibit varying degrees of affinity for these receptors, influencing their biological effects.
9,10-Secocholesta-5,7,10(19)-triene-1,3-diol is generally a solid at room temperature with specific melting and boiling points that depend on purity and crystalline form.
Key chemical properties include:
Relevant data from literature indicates that the compound's stability can be affected by environmental factors such as pH and temperature.
9,10-Secocholesta-5,7,10(19)-triene-1,3-diol has several applications in scientific research:
Research continues into its potential benefits and applications within medicine and biochemistry.
The construction of the 9,10-secocholestane backbone necessitates precise cleavage of the steroid B-ring while preserving the 5Z,7E-diene geometry critical for biological activity. Two principal strategies dominate:
Table 1: Key Methods for Secosteroid Backbone Synthesis
Method | Reagents/Conditions | Stereoselectivity | Limitations |
---|---|---|---|
Photochemical cleavage | UV-B, thermal isomerization | Low (5Z,7E mixture) | By-products (tachysterol) |
Julia-Kocienski olefination | LiHMDS/THF, −78°C, tetrazolyl sulfones | High (Z/E > 99:1) | Requires preformed ketones |
Grob fragmentation | 14β-Hydroxy-17β-tosylates, base | Moderate (C13 configuration) | Limited CD-ring functionalization |
Protecting groups enable selective modification of C1 and C3 hydroxyls without compromising the triene system or other sensitive sites:
Table 2: Protecting Groups for C1/C3 Hydroxyls
Group | Deprotection Conditions | Compatibility | Yield (%) |
---|---|---|---|
TBS | TBAF/THF or AcOH/H₂O/THF | Grignard, photolysis | >95 |
TBDPS | HF·pyridine or F⁻ sources | Acidic media, hydrogenation | 90–98 |
MEM | ZnBr₂/DCM or HBr/THF | Base, nucleophiles | 85–93 |
Acetal | 0.1 M HCl/MeOH | Oxidation, diene formation | 88–95 |
Regioselective hydroxylation establishes the bioactive 1α,3β-diol configuration:
Classical and convergent routes to vitamin D analogs exhibit trade-offs in efficiency and stereocontrol:
Table 3: Comparison of Synthetic Routes to Key Analogs
Analog | Route | Key Steps | Overall Yield | Advantages |
---|---|---|---|---|
Alfacalcidol | Linear | Photolysis, CYP27A1 hydroxylation | 8–10% | Commercially established |
Eldecalcitol | Convergent | Julia-Kocienski olefination, TBS protection | 30–35% | High Z/E selectivity |
13,14-seco-steroids | Grob fragmentation | Tosylate cleavage, ketone reduction | 35–40% | Flexible CD-ring functionalization |
Tacalcitol | Hybrid | Enzymatic C24-hydroxylation, DMD oxidation | 20–25% | Regioselective C3-OH installation |
Key Advances: Contemporary routes prioritize Julia-Kocienski olefination for diene control and enzymatic hydroxylation for stereoselectivity. Industrial eldecalcitol synthesis leverages tert-butyl-tetrazolyl sulfones and CYP106A2 mutants to achieve gram-scale production with minimal epimerization [2] [9].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3